![molecular formula C13H12N2O2 B14439377 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- CAS No. 76525-00-3](/img/structure/B14439377.png)
1,2-Benzenediol, 4-[(4-methylphenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 4-[(4-methylphenyl)azo]-: is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- typically involves the diazotization of 4-methyl aniline followed by coupling with 1,2-benzenediol. The reaction conditions generally include:
Diazotization: 4-methyl aniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 1,2-benzenediol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 4-[(4-methylphenyl)azo]- has several scientific research applications, including:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with biological molecules. The hydroxyl groups on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
4-Methylcatechol: A derivative of catechol with a methyl group at the 4-position.
3,4-Dihydroxytoluene: Another catechol derivative with hydroxyl groups at the 3 and 4 positions.
Homocatechol: A catechol derivative with various alkyl substitutions.
Uniqueness: 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- is unique due to the presence of the azo group, which imparts distinct chemical and physical properties. The azo group allows for the formation of vivid colors, making the compound useful as a dye. Additionally, the combination of the azo group with the catechol structure provides unique reactivity and potential biological activities not seen in other similar compounds.
Propiedades
Número CAS |
76525-00-3 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
4-[(4-methylphenyl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H12N2O2/c1-9-2-4-10(5-3-9)14-15-11-6-7-12(16)13(17)8-11/h2-8,16-17H,1H3 |
Clave InChI |
SJLFUFJPKLZVQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




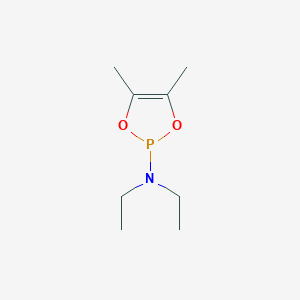
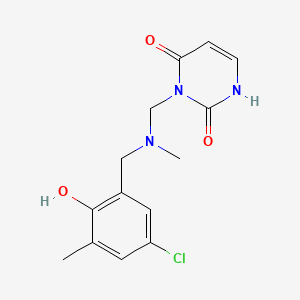
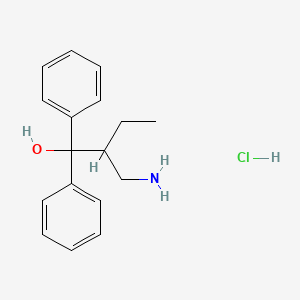
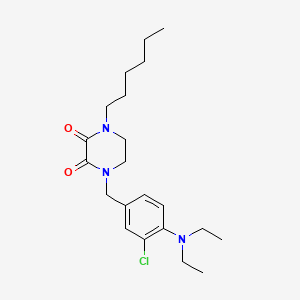
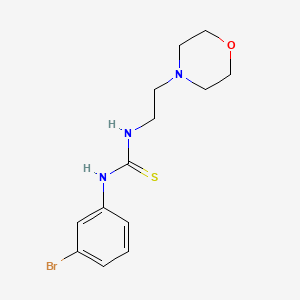
![2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14439334.png)
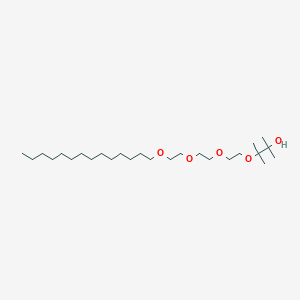
![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)
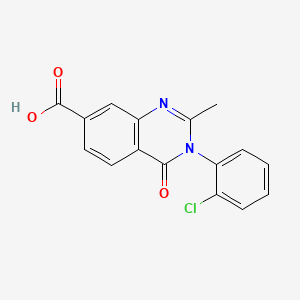

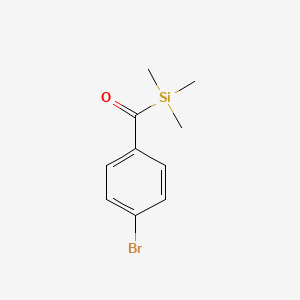
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
